Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate

Medicinal chemistry ADME optimization Peptidomimetic design

Ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)propanoate (CAS 1249694-40-3; molecular formula C₉H₁₅N₃O₂; MW 197.23 g/mol) is a bifunctional amino acid ester building block that combines an imidazole heterocycle, a secondary N-methylamine, and a protected carboxylic acid ethyl ester within a single propanoate scaffold. The IUPAC condensed descriptor Me-DL-Ala(imidazol-1-yl)-OEt designates it as an N-methyl-3-imidazol-1-yl-DL-alanine ethyl ester – a non-proteinogenic, racemic histidine surrogate in which the imidazole is linked via the N1 nitrogen rather than the C4 position of natural L-histidine.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B15325664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CN1C=CN=C1)NC
InChIInChI=1S/C9H15N3O2/c1-3-14-9(13)8(10-2)6-12-5-4-11-7-12/h4-5,7-8,10H,3,6H2,1-2H3
InChIKeyXEKVLRLJFSJYAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)propanoate – Compound Identity & Procurement Classification


Ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)propanoate (CAS 1249694-40-3; molecular formula C₉H₁₅N₃O₂; MW 197.23 g/mol) is a bifunctional amino acid ester building block that combines an imidazole heterocycle, a secondary N-methylamine, and a protected carboxylic acid ethyl ester within a single propanoate scaffold [1]. The IUPAC condensed descriptor Me-DL-Ala(imidazol-1-yl)-OEt designates it as an N-methyl-3-imidazol-1-yl-DL-alanine ethyl ester – a non-proteinogenic, racemic histidine surrogate in which the imidazole is linked via the N1 nitrogen rather than the C4 position of natural L-histidine [1]. This connectivity and the N-methyl substitution jointly differentiate it from both canonical histidine esters and simpler imidazole-propanoate building blocks, making it a procurement decision point for medicinal chemistry programs that require a non-natural imidazole-amino acid core with a single H-bond donor and reduced topological polarity.

Ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)propanoate – Why Close Analogs Cannot Be Freely Interchanged


Although multiple imidazole-propanoate esters are commercially available, their physicochemical and stereoelectronic properties diverge in ways that directly impact synthetic utility and downstream ADME optimization. The N-methyl substitution on the α-carbon of Ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)propanoate reduces the hydrogen-bond donor count from two (primary amine) to one, lowers topological polar surface area (TPSA) by ~14 Ų compared to the primary amine analog ethyl 2-amino-3-(1H-imidazol-1-yl)propanoate, and shifts the pKa of the α-amino group to 6.92 [1]. These changes are not cosmetic: they alter the ionization state at physiological pH, modulate passive membrane permeability, and affect coupling efficiency in both solution-phase and solid-phase peptide synthesis. Blind substitution with the des-methyl primary amine analog or with imidazole-propanoate esters lacking the α-amino group entirely would introduce additional H-bond donors, increase polarity, and may compromise the metal-chelation geometry exploited in kinase inhibitor design [2].

Ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)propanoate – Quantified Differentiation Evidence for Procurement Decisions


Hydrogen-Bond Donor Count Reduction vs. Primary Amine Analog Improves Predicted Membrane Permeability

Ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)propanoate possesses one hydrogen-bond donor (the secondary N-methylamine), whereas the closest primary amine analog, ethyl 2-amino-3-(1H-imidazol-1-yl)propanoate (CAS 1248794-73-1), presents two H-bond donors from the unsubstituted α-NH₂ group [1]. In drug design, the number of H-bond donors is a key component of Lipinski's Rule of Five, and reducing donor count from two to one is a well-validated strategy to enhance passive membrane permeability and oral absorption potential.

Medicinal chemistry ADME optimization Peptidomimetic design

Topological Polar Surface Area (TPSA) Advantage Over the Primary Amine Analog

The TPSA of ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)propanoate is 56.2 Ų, measured by PubChem's Cactvs engine [1]. By comparison, the primary amine analog ethyl 2-amino-3-(1H-imidazol-1-yl)propanoate has a TPSA of 70.14 Ų . This 13.94 Ų reduction brings the target compound deeper into the favorable range for blood-brain barrier penetration (commonly cited threshold TPSA < 60-70 Ų for CNS drugs). The reduction arises directly from replacement of one –NH₂ hydrogen with a –CH₃ group, which eliminates a polar N–H surface contribution.

Computational chemistry Drug-likeness Permeability prediction

Predicted pKa Shift Enables Altered Ionization State at Physiological pH Relative to Primary Amines

The predicted pKa of the N-methylamino group in ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)propanoate is 6.92 ± 0.12 [1]. Typical primary α-ammonium groups in amino acid esters have pKa values in the range of 7.5–8.5 (as observed for L-histidine ethyl ester, pKa ~7.8 for the α-NH₃⁺). At pH 7.4, the target compound is therefore approximately 75% neutral free base vs. ~28% neutral for the primary amine analog, assuming a comparator pKa of ~7.8. This differential ionization directly influences logD₇.₄, solubility, and passive diffusion rates across lipid bilayers.

Physicochemical profiling Ionization state Bioavailability prediction

Rotatable Bond Count and Conformational Flexibility Differentiated from 2-Methylimidazole and Cyclopropyl Analogs

Ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)propanoate has six rotatable bonds [1]. The commercially available 2-methylimidazole congener (methyl 3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate, CAS 1250270-44-0) and the α-methyl-α-(methylamino) analog (ethyl 3-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate, CAS 1250269-71-6) introduce additional steric bulk and altered rotamer populations that may affect both synthetic coupling yields and target protein binding entropy. The target compound's six rotatable bonds represent a balanced conformational flexibility that is permissive for scaffold optimization.

Conformational analysis Ligand efficiency Structure-activity relationships

Ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)propanoate – Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Lead Generation Requiring ATP-Site Metal Chelation

The imidazole ring of ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)propanoate serves as a metal-chelating pharmacophore targeting the conserved hinge-region or DFG-motif metal ions in kinase ATP-binding sites . The N-methylamino group allows subsequent derivatization (e.g., amide coupling, sulfonamide formation) without introducing a second H-bond donor, preserving the favorable TPSA and pKa profile described in Section 3. Procurement of this specific building block is warranted when the medicinal chemistry design requires a single-donor imidazole-amino acid core that can coordinate Mg²⁺ or Mn²⁺ ions while maintaining a neutral charge state at physiological pH .

CNS-Penetrant Peptidomimetic Libraries

With a TPSA of 56.2 Ų and only one H-bond donor, this compound falls within the favorable range for CNS drug candidates (TPSA < 60–70 Ų; HBD ≤ 1–2) . Researchers synthesizing peptidomimetic libraries for neurological targets can utilize this building block to replace natural histidine residues, thereby reducing polarity without sacrificing the imidazole's aromatic stacking and metal-binding capabilities. The ethyl ester protecting group enables standard Fmoc- or Boc-based solid-phase peptide synthesis workflows after saponification .

Factor Xa or Serine Protease Inhibitor Scaffold Elaboration

Patent and structural biology evidence demonstrates that 2-methylamino-imidazol-1-ylmethyl motifs engage the S1 pocket of factor Xa via a characteristic chloro-thiophene-amide architecture (PDB 2P3T) . Ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)propanoate provides a conformationally flexible, N-methylated imidazole-α-amino acid ester core that can be elaborated into similar serine protease inhibitor scaffolds through standard medicinal chemistry transformations. Its secondary amine can be directly functionalized without requiring orthogonal protection of a primary amine, simplifying synthetic routes relative to the primary amine analog .

Quote Request

Request a Quote for Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.